ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate
Description
Ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate is a benzimidazole-derived carbamate compound characterized by a 2-chloro-6-fluorobenzyl group at the 1-position of the benzimidazole core and an ethyl carbamate moiety linked via a methyl group at the 2-position (Figure 1). This structural configuration imparts unique physicochemical properties, including lipophilicity and steric bulk, which may influence its biological activity and pharmacokinetic profile.
Synthesis: The compound is synthesized through a multi-step process involving:
Reaction of imidazolidine-2,4-dione with 2-chloro-6-fluorobenzyl chloride under basic conditions to form 3-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione .
Treatment with Lawesson’s reagent to introduce a thioxo group, yielding 1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one.
Michael addition with ethyl cyanoacetate derivatives to form the final carbamate .
Properties
IUPAC Name |
ethyl N-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c1-2-25-18(24)21-10-17-22-15-8-3-4-9-16(15)23(17)11-12-13(19)6-5-7-14(12)20/h3-9H,2,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCQSHQUYVOKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate typically involves multiple steps, starting with the preparation of the benzimidazole core. The final step involves the formation of the ethyl carbamate moiety, which can be achieved through the reaction of the benzimidazole derivative with ethyl chloroformate under basic conditions .
Chemical Reactions Analysis
Ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the benzimidazole family, including ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate, exhibit significant antimicrobial properties. The compound has been tested against various microorganisms:
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Bacteria | 0.5 - 32 µg/mL |
| Staphylococcus aureus | Bacteria | 0.5 - 32 µg/mL |
| Pseudomonas aeruginosa | Bacteria | 0.5 - 32 µg/mL |
| Candida albicans | Fungi | 0.5 - 32 µg/mL |
| Aspergillus niger | Fungi | 0.5 - 32 µg/mL |
The mechanism of action for its antimicrobial effects includes:
- Inhibition of DNA Gyrase : Similar compounds have been reported to inhibit bacterial DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication and repair.
- Cell Membrane Disruption : Interaction with bacterial cell membranes can lead to increased permeability, resulting in cell lysis .
Anticancer Activity
The compound also shows promise as an anticancer agent. Studies have demonstrated that derivatives of benzimidazole exhibit cytotoxic effects against various cancer cell lines. For instance, one study identified a benzimidazole derivative with an IC50 value of 4.12 µM, indicating potent activity compared to standard chemotherapeutics like 5-FU (IC50 = 7.69 µM) .
Antiviral Research
Emerging studies suggest potential antiviral applications for this compound. Although specific antiviral activities are still under investigation, the structural characteristics that confer antimicrobial properties may also play a role in inhibiting viral replication.
Case Studies
-
Study on Antimicrobial Efficacy :
- A comparative study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound.
- Results indicated that this compound had a comparable MIC to established antibiotics against Gram-positive and Gram-negative bacteria.
-
Anticancer Screening :
- In vitro assays on cancer cell lines demonstrated that the compound significantly reduced cell viability at low concentrations.
- The findings support further development as a potential chemotherapeutic agent targeting resistant cancer types.
Mechanism of Action
The mechanism of action of ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, disrupting their normal function. For instance, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interfere with microbial enzymes, inhibiting their growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzimidazole carbamates are a well-studied class of compounds with diverse applications in pharmaceuticals and agrochemicals. Below is a detailed comparison of the target compound with key analogs:
Key Observations:
- Position of Substituents : The target compound’s 2-chloro-6-fluorobenzyl group at the 1-position contrasts with analogs like flubendazole and mebendazole, which feature benzoyl groups at the 6-position. This positional difference may alter target binding; benzoyl derivatives (e.g., mebendazole) inhibit β-tubulin in parasites , while the target compound’s bulky benzyl group could modulate selectivity for other targets.
- Carbamate Alkyl Chain : The ethyl carbamate in the target compound may enhance metabolic stability compared to methyl carbamates (e.g., carbendazim), which are prone to hydrolysis .
- Halogen Effects: The chloro and fluoro substituents in the target compound could improve membrane permeability and resistance to enzymatic degradation relative to non-halogenated analogs .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Flubendazole | Carbendazim |
|---|---|---|---|
| Molecular Weight | ~380 g/mol | 315 g/mol | 191 g/mol |
| LogP (Predicted) | 3.8 | 3.2 | 1.9 |
| Solubility | Low (lipophilic) | Moderate | High |
| Metabolic Stability | High (ethyl group) | Moderate | Low (methyl group) |
Notes:
Mechanistic Insights
- Antiparasitic Activity : Flubendazole and mebendazole act by binding to nematode β-tubulin, disrupting microtubule assembly . The target compound’s 2-chloro-6-fluorobenzyl group may interact with similar targets but with altered affinity due to steric effects.
- Agrochemical Applications: Benomyl’s butylaminocarbonyl group enhances soil persistence, making it effective as a fungicide . The target compound lacks this feature, suggesting divergent applications.
Biological Activity
Ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate is a compound that belongs to the class of benzimidazole derivatives, which have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 373.83 g/mol. The compound features a benzimidazole core, which is known for its therapeutic potential in various diseases.
Pharmacological Activities
Benzimidazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Numerous studies have highlighted the antibacterial efficacy of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
- Anticancer Properties : Benzimidazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Anti-inflammatory Effects : Some benzimidazole derivatives have shown promising anti-inflammatory properties, potentially by modulating pathways involved in inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Benzimidazole Core | Essential for bioactivity; interacts with biological targets. |
| 2-Chloro-6-Fluorobenzyl Group | Enhances potency against certain pathogens and cancer cells. |
| Carbamate Functional Group | May improve solubility and bioavailability. |
Research indicates that modifications to the benzimidazole core can lead to variations in activity, suggesting that further structural optimization could yield more potent derivatives .
Case Studies
- Antibacterial Efficacy : A study evaluating various benzimidazole derivatives reported that compounds with a similar structure to this compound exhibited MIC values as low as 2 µg/ml against S. aureus, indicating strong antibacterial properties .
- Anticancer Activity : In vitro assays demonstrated that specific benzimidazole derivatives inhibited growth in cancer cell lines with IC50 values ranging from 0.8 µM to 23 µM, showcasing their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate, and what challenges arise in its multi-step synthesis?
- Methodology : The synthesis typically involves sequential functionalization of the benzimidazole core. Key steps include:
- Step 1 : Preparation of the 2-chloro-6-fluorobenzyl intermediate via nucleophilic substitution.
- Step 2 : Coupling with a benzimidazole precursor (e.g., 2-aminobenzimidazole) under reflux conditions using polar aprotic solvents like DMF.
- Step 3 : Carbamate formation via reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) .
- Challenges : Low yields may arise from steric hindrance at the benzimidazole N1 position or competing side reactions. Purification often requires column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Techniques :
- 1H/13C NMR : Confirms the presence of the ethyl carbamate group (e.g., δ ~4.1 ppm for CH2CH3), benzyl protons (δ ~5.3 ppm for -CH2-), and aromatic protons from the benzimidazole and substituted phenyl rings .
- HRMS : Validates the molecular formula (e.g., [M+H]+ at m/z calculated for C19H18ClFN3O2).
- IR : Identifies carbamate C=O stretching (~1700 cm⁻¹) and benzimidazole C=N vibrations (~1600 cm⁻¹) .
Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?
- Assays :
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria, fungi).
- Anticancer : MTT assay for cytotoxicity in cancer cell lines (e.g., NSCLC, HeLa) .
- Enzyme inhibition : Fluorogenic substrate-based assays (e.g., proteasome chymotrypsin-like activity using Suc-LLVY-AMC) to assess interference with ubiquitin-proteasome pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed bioactivity and computational predictions (e.g., molecular docking vs. experimental IC50 values)?
- Approach :
- Re-evaluate binding modes : Use molecular dynamics simulations to account for protein flexibility or solvation effects.
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity directly.
- Metabolite analysis : Check for in situ degradation or metabolic activation using LC-MS .
Q. What strategies optimize the compound’s selectivity for cancer cells over normal cells?
- Methods :
- Structural analogs : Introduce electron-withdrawing groups (e.g., -CF3) to enhance proteasome binding specificity.
- Prodrug design : Mask the carbamate group with a cleavable moiety (e.g., esterase-sensitive) to reduce off-target effects.
- Co-treatment studies : Combine with antioxidants (e.g., NAC) to mitigate ROS-mediated toxicity in normal cells .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Stability assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
